アミル 2-アセトアミド-3,4,6-トリ-O-アセチル-2-デオキシ-β-D-グルコピラノシド

説明

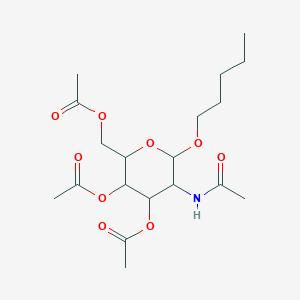

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a synthetic carbohydrate derivative extensively employed in biomedicine. This compound is particularly valuable for studying glycosylation mechanisms and developing innovative pharmaceuticals.

科学的研究の応用

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in:

Chemistry: As a model compound for studying glycosylation and carbohydrate chemistry.

Biology: Investigating the role of glycosylation in cellular processes.

Medicine: Developing new pharmaceuticals targeting glycosylation pathways.

Industry: Used in the production of glycosylated products and as a reference standard in quality control.

作用機序

Target of Action

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside primarily targets pathogenic enzymes . These enzymes play a crucial role in the growth and activity of pathogenic organisms, making them a key target for therapeutic interventions .

Mode of Action

This compound interacts with its targets through its distinctive molecular arrangement . It unleashes a targeted assault on pathogenic enzymes, effectively thwarting their growth and activity . This interaction results in the inhibition of the enzymes, thereby disrupting the normal functioning of the pathogenic organisms .

Biochemical Pathways

It is known to play a significant role in thescrutiny of glycosylation mechanisms . Glycosylation is a critical biological process that involves the addition of a carbohydrate to a protein. Disruptions in this process can lead to various diseases .

Result of Action

The molecular and cellular effects of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside’s action primarily involve the inhibition of pathogenic enzymes . This inhibition disrupts the growth and activity of the pathogenic organisms, thereby exerting its therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose derivatives. One common method includes the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group, followed by treatment with decan-1-ol and aqueous iodine . This process yields triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process is typically carried out in cleanroom environments with stringent quality control measures to meet Good Manufacturing Practice (GMP) standards.

化学反応の分析

Types of Reactions

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the glucose moiety.

Reduction: This can be used to alter the acetyl groups.

Substitution: Commonly involves replacing acetyl groups with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucopyranosyl phosphonates, while reduction can produce deacetylated derivatives .

類似化合物との比較

Similar Compounds

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside: Another acetylated glucose derivative with similar applications.

2-Azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl acetate: Used in click chemistry and as a precursor for other glycosylated compounds.

Uniqueness

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its specific structure, which allows for detailed studies of glycosylation mechanisms. Its extensive use in biomedicine and pharmaceutical research highlights its importance in these fields.

生物活性

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic carbohydrate derivative that plays a significant role in biomedicine and biochemical research. This article explores its biological activity, mechanisms of action, and implications in various fields.

Overview of the Compound

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is synthesized primarily through the acetylation of 2-deoxy-D-glucose derivatives. It serves as a model compound for studying glycosylation mechanisms and developing pharmaceuticals targeting glycosylation pathways. Its unique structure allows for detailed investigations into enzyme interactions and metabolic pathways related to glycosylation .

Target Enzymes:

The compound primarily targets pathogenic enzymes involved in glycosylation processes. Its distinctive molecular arrangement facilitates interactions that inhibit these enzymes, thereby affecting cellular functions.

Mode of Action:

Research indicates that Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside inhibits the incorporation of glucosamine into glycosaminoglycans (GAGs), which are crucial for various biological processes. This inhibition is achieved through competitive mechanisms that dilute the specific activity of cellular D-[3H]glucosamine .

Biochemical Pathways:

The compound plays a significant role in studying glycosylation mechanisms by modulating the synthesis and function of glycoconjugates. It has been shown to reduce the incorporation of radiolabeled glucosamine into GAGs without affecting total protein synthesis, indicating a targeted inhibitory effect on specific metabolic pathways .

Inhibition Studies

A series of studies have demonstrated the inhibitory effects of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside on GAG biosynthesis. For instance:

- Study Findings: In vitro experiments using primary hepatocytes revealed that analogs of this compound significantly reduced D-[3H]glucosamine incorporation into isolated GAGs by competing for metabolic pathways .

| Compound | Concentration (mM) | Reduction in Glucosamine Incorporation (%) |

|---|---|---|

| Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | 1.0 | 19 |

| 4-Deoxy analog | 1.0 | 57 |

Case Studies

- Glycosylation Inhibition: A study evaluated the effects of various acetylated GlcNAc analogs on GAG synthesis. The results indicated that compounds similar to Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside exhibited concentration-dependent reductions in glucosamine incorporation into GAGs .

- Pharmaceutical Applications: The compound's ability to inhibit pathogenic enzymes has made it a candidate for developing new therapeutics targeting diseases associated with abnormal glycosylation patterns.

Comparison with Similar Compounds

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside shares structural similarities with other acetylated glucose derivatives but stands out due to its unique mechanism of action:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 2-acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranoside | Acetylated Glucose Derivative | Similar inhibition profile |

| 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside | Azide Derivative | Used in click chemistry |

特性

IUPAC Name |

(5-acetamido-3,4-diacetyloxy-6-pentoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO9/c1-6-7-8-9-25-19-16(20-11(2)21)18(28-14(5)24)17(27-13(4)23)15(29-19)10-26-12(3)22/h15-19H,6-10H2,1-5H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZQHRQPSJCOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402019 | |

| Record name | AC1N7QGJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146288-30-4 | |

| Record name | AC1N7QGJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。